molecular formula C21H34O7 B1262778 3-[2-(6,7-dihydroxy-1,2,4a-trimethyl-1-spiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]yl)ethyl]-4-hydroxy-5-methoxy-2-oxolanone

3-[2-(6,7-dihydroxy-1,2,4a-trimethyl-1-spiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]yl)ethyl]-4-hydroxy-5-methoxy-2-oxolanone

Cat. No. B1262778
M. Wt: 398.5 g/mol
InChI Key: RVSOILYAYPEVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(6,7-dihydroxy-1,2,4a-trimethyl-1-spiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]yl)ethyl]-4-hydroxy-5-methoxy-2-oxolanone is a gamma-lactone.

Scientific Research Applications

Synthetic Approaches

  • A one-step synthesis approach for compounds related to 3-[2-(6,7-dihydroxy-1,2,4a-trimethyl-1-spiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]yl)ethyl]-4-hydroxy-5-methoxy-2-oxolanone has been explored, utilizing substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate. This synthesis leads to the formation of naphtho[1,2-b]furan and spiro[cyclopropane-1,1′(4′H)-naphthalene] derivatives, with potential for various applications in organic chemistry and pharmacology (Arrault et al., 2001).

Anticancer Agent Synthesis

  • The compound has been utilized in the synthesis of derivatives for potential evaluation as anticancer agents. Specifically, it has been allowed to react with various nucleophiles, leading to the formation of hydroxy pyrazole and hydroxy oxazole, among others. This highlights its role in the development of novel anticancer therapies (Gouhar & Raafat, 2015).

Photochromism Studies

  • Research into the photochromic properties of related spiro compounds indicates potential applications in the development of photoresponsive materials. These studies involve the investigation of how certain derivatives change color in response to light, which could have implications in various technological fields, including sensors and display technologies (Li et al., 2015).

Synthesis of Novel Compounds

  • The compound has been instrumental in the synthesis of various novel spiro compounds, demonstrating its versatility and significance in organic chemistry. For instance, its derivatives have been used to create new groups of spiroconjugated compounds, which might have diverse applications ranging from material science to pharmaceuticals (Chen et al., 2013).

properties

Product Name

3-[2-(6,7-dihydroxy-1,2,4a-trimethyl-1-spiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]yl)ethyl]-4-hydroxy-5-methoxy-2-oxolanone

Molecular Formula

C21H34O7

Molecular Weight

398.5 g/mol

IUPAC Name

3-[2-(6,7-dihydroxy-1,2,4a-trimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl)ethyl]-4-hydroxy-5-methoxyoxolan-2-one

InChI

InChI=1S/C21H34O7/c1-11-5-8-20(3)14(9-13(22)16(24)21(20)10-27-21)19(11,2)7-6-12-15(23)18(26-4)28-17(12)25/h11-16,18,22-24H,5-10H2,1-4H3

InChI Key

RVSOILYAYPEVCW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C1(C)CCC3C(C(OC3=O)OC)O)CC(C(C24CO4)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(6,7-dihydroxy-1,2,4a-trimethyl-1-spiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]yl)ethyl]-4-hydroxy-5-methoxy-2-oxolanone
Reactant of Route 2
3-[2-(6,7-dihydroxy-1,2,4a-trimethyl-1-spiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]yl)ethyl]-4-hydroxy-5-methoxy-2-oxolanone
Reactant of Route 3
3-[2-(6,7-dihydroxy-1,2,4a-trimethyl-1-spiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]yl)ethyl]-4-hydroxy-5-methoxy-2-oxolanone
Reactant of Route 4
3-[2-(6,7-dihydroxy-1,2,4a-trimethyl-1-spiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]yl)ethyl]-4-hydroxy-5-methoxy-2-oxolanone
Reactant of Route 5
3-[2-(6,7-dihydroxy-1,2,4a-trimethyl-1-spiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]yl)ethyl]-4-hydroxy-5-methoxy-2-oxolanone
Reactant of Route 6
3-[2-(6,7-dihydroxy-1,2,4a-trimethyl-1-spiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]yl)ethyl]-4-hydroxy-5-methoxy-2-oxolanone

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